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molecular formula C8H7BrN2 B1646226 2-Amino-4-(bromomethyl)benzonitrile

2-Amino-4-(bromomethyl)benzonitrile

Cat. No. B1646226
M. Wt: 211.06 g/mol
InChI Key: YZEBGNGDCBBEIE-UHFFFAOYSA-N
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Patent
US06281227B1

Procedure details

2.2′-Azobisisobutyronitrile (AIBN) (1.31 g, 8 mmol) is added to a solution of N-bromosuccinimide (6.87 g, 38 mmol) and 2-benzylideneamino-4-methylbenzonitrile (7 g, 31.8 mmol) in carbon tetrachloride (250 mL), and the reaction mixture refluxed under nitrogen overnight. The reaction mixture is cooled and filtered through a plug of celite, and the celite washed with carbon tetrachloride (100 mL). The combined filtrate is washed with 1N HCl, saturated aqueous NaHCO3, dried over MgSO4 and concentrated in vacuo. The crude product is purified by column chromatography on silica with 10-20% ethyl acetate/hexanes. The combined product fractions are concentrated, and the resulting sticky solid is washed with ethyl ether/hexanes to give the product as a pale yellow solid (3.26 g, 15 mmol).
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Name
2-benzylideneamino-4-methylbenzonitrile
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N(C(C)(C)C#N)=NC(C)(C)C#N.[Br:13]N1C(=O)CCC1=O.C(=[N:28][C:29]1[CH:36]=[C:35]([CH3:37])[CH:34]=[CH:33][C:30]=1[C:31]#[N:32])C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[NH2:28][C:29]1[CH:36]=[C:35]([CH2:37][Br:13])[CH:34]=[CH:33][C:30]=1[C:31]#[N:32]

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
6.87 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
2-benzylideneamino-4-methylbenzonitrile
Quantity
7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NC1=C(C#N)C=CC(=C1)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed under nitrogen overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered through a plug of celite
WASH
Type
WASH
Details
the celite washed with carbon tetrachloride (100 mL)
WASH
Type
WASH
Details
The combined filtrate is washed with 1N HCl, saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography on silica with 10-20% ethyl acetate/hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The combined product fractions are concentrated
WASH
Type
WASH
Details
the resulting sticky solid is washed with ethyl ether/hexanes

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=CC(=C1)CBr
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol
AMOUNT: MASS 3.26 g
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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